molecular formula C24H30N2O2 B1670896 Doxapram CAS No. 309-29-5

Doxapram

Numéro de catalogue B1670896
Numéro CAS: 309-29-5
Poids moléculaire: 378.5 g/mol
Clé InChI: XFDJYSQDBULQSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Doxapram is a short-acting respiratory stimulant used to treat acute respiratory insufficiency in patients with chronic obstructive pulmonary disease (COPD) . It is an analeptic agent, a type of central nervous system stimulant . The respiratory stimulant action is manifested by an increase in tidal volume associated with a slight increase in the respiratory rate .


Synthesis Analysis

Doxapram was first synthesized in 1962 . It was found to have a strong, dose-dependent respiratory stimulant action in mammals . The use of LiHMDS with an equimolar amount of sparteine in toluene results in the formation of enantiomerically enriched γ-lactam, a useful synthon for the synthesis of ®-(+)-doxapram .


Molecular Structure Analysis

The chemical structure of Doxapram is known as 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone . Its molecular formula is C24H30N2O2 , and it has an average mass of 378.507 Da .


Chemical Reactions Analysis

Doxapram has been categorized as an analeptic agent, a type of central nervous system stimulant . It was found to have a strong, dose-dependent respiratory stimulant action in mammals . A pressor response following doxapram administration was also noted .


Physical And Chemical Properties Analysis

Doxapram has a molecular weight of 378.51 . It is soluble in DMSO at 75 mg/mL . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .

Applications De Recherche Scientifique

Treatment of Apnea of Prematurity in Neonates

  • Application Summary : Doxapram is used for the treatment of apnea of prematurity in dosing regimens only based on bodyweight .
  • Methods of Application : The study describes the pharmacokinetics of doxapram and keto-doxapram in preterm infants. Data from 75 neonates were included with a median gestational age (GA) 25.9 weeks, bodyweight 0.95 kg, and postnatal age (PNA) 17 days at the start of continuous treatment .
  • Results : A two-compartment model best described the pharmacokinetics of doxapram and keto-doxapram. PNA and GA affected the formation clearance of keto-doxapram and clearance of doxapram via other routes. Oral bioavailability was estimated at 74%. Dosing of doxapram only based on bodyweight results in the highest exposure in preterm infants with the lowest PNA and GA .

Effect on Heart Rate in Larval Drosophila Model

  • Application Summary : The study investigates how doxapram (a therapeutic compound with the capacity to block K2p channel function), pH, and the interactions between the two affect cardiac function in larval Drosophila .
  • Methods of Application : The compound doxapram seems to block K2p channels and depolarize cells. Using Drosophila, the increased expression of the ORK1 K2p channel in cardiac and skeletal muscle was investigated .
  • Results : A pH change from 7.1 to 6.5 increased the rate, while that from 7.1 to 7.5 decreased the rate. An amount of 0.1 mM of doxapram had no effect, but 0.5 of mM depressed Drosophila heart rates within five minutes. Exposure to 5 mM of doxapram immediately decreased the rate .

Treatment of Acute Respiratory Insufficiency

  • Application Summary : Doxapram is used as a temporary measure in hospitalized patients with acute respiratory insufficiency superimposed on chronic obstructive pulmonary disease .

Respiratory Stimulant in Various Clinical Disorders

  • Application Summary : Doxapram has been used for over forty years for the treatment of various life-threatening clinical disorders that may benefit from a drug that can stimulate respiratory drive. These include acute respiratory failure secondary to chronic obstructive pulmonary disease, post-anesthetic respiratory depression, and apnea of prematurity .
  • Results : Recent basic science studies have made considerable progress in understanding the molecular mechanism of doxapram’s respiratory stimulant action .

Activation of Neurons in the Nucleus Hypoglossus and the Pre-Bötzinger Complex

  • Application Summary : Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex .
  • Methods of Application : The study investigated the direct effects of doxapram on the pre-Bötzinger complex (PreBötC) and on a downstream motor output system, the hypoglossal nucleus (XII), in the transverse brain-stem slice preparation .
  • Results : While doxapram has only a modest stimulatory effect on frequency of activity generated within the PreBötC, a much more robust increase in the amplitude of population activity in the subsequent motor output generated in the XII was observed .

Respiratory Stimulation Mediated Through Peripheral Carotid Chemoreceptors

  • Application Summary : Doxapram produces respiratory stimulation mediated through the peripheral carotid chemoreceptors .
  • Methods of Application : It is thought to stimulate the carotid body by inhibiting certain potassium channels .

Treatment of Life-Threatening Clinical Disorders

  • Application Summary : Doxapram has been used for over forty years for the treatment of various life-threatening clinical disorders that may benefit from a drug that can stimulate respiratory drive. These include acute respiratory failure secondary to chronic obstructive pulmonary disease, post-anesthetic respiratory depression, and apnea of prematurity .
  • Results : Recent basic science studies have made considerable progress in understanding the molecular mechanism of doxapram’s respiratory stimulant action .

Stimulation of Medullary Respiratory Neurons

  • Application Summary : Doxapram has a biphasic effect: low dose doxapram selectively but indirectly activates medullary respiratory neurons through carotid and aortic chemoreceptor stimulation whereas at higher doses doxapram directly and non-selectively stimulates both respiratory and non-respiratory medullary neurons .

Treatment of Apnea of Prematurity Refractory to Methylxanthine Treatment

  • Application Summary : Doxapram is a respiratory stimulant used for decades as a treatment option in apnea of prematurity refractory to methylxanthine treatment .
  • Methods of Application : The study investigated direct effects of doxapram on the pre-Bötzinger complex (PreBötC) and on a downstream motor output system, the hypoglossal nucleus (XII), in the transverse brain-stem slice preparation .
  • Results : While doxapram has only a modest stimulatory effect on frequency of activity generated within the PreBötC, a much more robust increase in the amplitude of population activity in the subsequent motor output generated in the XII was observed .

Safety And Hazards

Doxapram is toxic if swallowed . It may cause eye, skin, or respiratory system irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Orientations Futures

While the development of novel antiarrhythmic drugs has decreased over the last decades, repurposing and reformulating existing drugs may provide novel opportunities for management of cardiac arrhythmias . This includes drugs like Doxapram .

Propriétés

IUPAC Name

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDJYSQDBULQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022963
Record name Doxapram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Doxapram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble, WHITE TO OFF-WHITE CRYSTALLINE POWDER; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.43e-02 g/L
Record name Doxapram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00561
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXAPRAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Doxapram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Doxapram produces respiratory stimulation mediated through the peripheral carotid chemoreceptors. It is thought to stimulate the carotid body by inhibiting certain potassium channels., DOXAPRAM...STIMULATE ALL LEVELS OF CEREBROSPINAL AXIS. ADEQUATE DOSES PRODUCE TONIC-CLONIC CONVULSIONS SIMILAR IN PATTERN TO THOSE PRODUCED BY PENTYLENETETRAZOL. ...ACT BY ENHANCING EXCITATION RATHER THAN BY BLOCKING CENTRAL INHIBITION.
Record name Doxapram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00561
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXAPRAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Doxapram

CAS RN

309-29-5
Record name Doxapram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxapram [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxapram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00561
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doxapram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxapram
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXAPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3830Q73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOXAPRAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Doxapram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217-219, MP: 123-124 °C /BENZOATE/
Record name Doxapram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00561
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXAPRAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxapram
Reactant of Route 2
Reactant of Route 2
Doxapram
Reactant of Route 3
Reactant of Route 3
Doxapram
Reactant of Route 4
Doxapram
Reactant of Route 5
Doxapram
Reactant of Route 6
Reactant of Route 6
Doxapram

Citations

For This Compound
8,640
Citations
CS Yost - CNS drug reviews, 2006 - Wiley Online Library
… Doxapram is a drug that was synthesized initially in the 1960s and … doxapram and other related drugs. This review will summarize the history, development and clinical use of doxapram …
Number of citations: 143 onlinelibrary.wiley.com
RJS Vliegenthart, CH Ten Hove, W Onland… - Neonatology, 2017 - karger.com
… doxapram use for AOP in infants born before 34 weeks of gestational age. Methods: All studies reporting on doxapram … showed less apnea during doxapram treatment when compared …
Number of citations: 43 karger.com
DJ Henderson‐Smart, PA Steer - Cochrane Database of …, 2004 - cochranelibrary.com
… doxapram and 10 infants to placebo. There were fewer treatment failures after 48 hours in the group of preterm infants treated with doxapram … of 11 who received doxapram, five failed to …
Number of citations: 59 www.cochranelibrary.com
IJ Wrench, P Singh, AR Dennis, RP Mahajan… - …, 1997 - Wiley Online Library
This study was designed to find the minimum effective doses of doxapram and pethidine to stop post‐anaesthetic shivering. Two hundred and twenty healthy patients who shivered …
CJ Miller, BC McKiernan, J Pace… - Journal of veterinary …, 2002 - Wiley Online Library
… Doxapram hydrochloride is a known respiratory stimulant. We hypothesized that doxapram … The goal of this study was to evaluate the effect of doxapram on the area of rima glottidis (RG…
Number of citations: 41 onlinelibrary.wiley.com
RH Robson, LF Prescott - British Journal of Clinical …, 1979 - Wiley Online Library
… , little is known of the pharmacokinetic properties of doxapram.A gas-liquid … of doxapram in patients with respiratory failure and healthy volunteers given oral and intravenous doxapram. …
Number of citations: 50 bpspubs.onlinelibrary.wiley.com
P Singh, V Dimitriou, RP Mahajan… - BJA: British Journal of …, 1993 - academic.oup.com
… We conclude that both doxapram and pethidine were effective in the treatment of … iv injection of doxapram 100 mg. In the present study, 85 % of patients treated with doxapram stopped …
Number of citations: 170 academic.oup.com
BJ Ison, MO Abul-Khoudoud, S Ahmed, AW Alhamdani… - NeuroSci, 2022 - mdpi.com
… Doxapram is a known blocker for a subset of K2p channels that are pH sensitive. We assessed the effects of 0.1 and 5 mM doxapram … Results indicate that 0.1 mM doxapram enhances …
Number of citations: 5 www.mdpi.com
F Wiedmann, C Beyersdorf, XB Zhou… - Cardiovascular …, 2022 - academic.oup.com
… Doxapram was identified as a potent inhibitor of the TASK-1 channel. In this study, we investigated the antiarrhythmic efficacy of doxapram … by doxapram in rhythm control, doxapram …
Number of citations: 19 academic.oup.com
CF Poets, S Darraj, B Bohnhorst - Neonatology, 1999 - karger.com
… Doxapram resulted in a significant decrease in the frequency of apnoea [22 (11–27) vs. 14 (… doxapram in 3 of 9 infants because of gastrointestinal side effects. Conclusion: Doxapram …
Number of citations: 48 karger.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.